2-(Methylcarbamoyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acid derivatives, which are recognized for their diverse biological activities. This compound features a methylcarbamoyl group attached to the isonicotinic acid structure, enhancing its potential pharmacological properties.
The compound can be synthesized through various organic reactions involving isonicotinic acid and methyl carbamate or its derivatives. Its relevance has been noted in studies focusing on enzyme inhibition, particularly regarding the KDM4A enzyme, which plays a role in various biological processes including gene regulation and cancer progression .
2-(Methylcarbamoyl)isonicotinic acid is classified as a pyridine carboxylic acid derivative. Its structure includes a pyridine ring, characteristic of many biologically active compounds, and it is categorized under organic compounds with potential pharmaceutical applications.
The synthesis of 2-(methylcarbamoyl)isonicotinic acid can be achieved through several methods:
The molecular formula of 2-(methylcarbamoyl)isonicotinic acid is CHNO. Its structure features:
2-(Methylcarbamoyl)isonicotinic acid participates in various chemical reactions, including:
The reactivity of this compound can be attributed to the electrophilic nature of the carbonyl group in the methyl carbamoyl moiety, allowing it to engage in nucleophilic attack by various nucleophiles.
The mechanism by which 2-(methylcarbamoyl)isonicotinic acid exerts its biological effects involves inhibition of specific enzymes such as KDM4A. This enzyme demethylates lysine residues on histones, influencing gene expression.
2-(Methylcarbamoyl)isonicotinic acid has several notable applications:
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for targeting challenging epigenetic enzymes like lysine demethylases (KDMs). Unlike high-throughput screening (HTS), which evaluates large libraries of drug-like compounds (typically >500 Da), FBDD employs small molecular fragments (100–300 Da) that bind with lower affinity but higher ligand efficiency (LE > 0.3 kcal/mol per heavy atom). This approach efficiently explores chemical space due to fragments' structural simplicity, increasing the likelihood of identifying novel binding motifs in confined enzymatic pockets, such as the catalytic Jumonji C (JmjC) domain of KDM4A [3] [8].
Epigenetic targets like KDM4A are notoriously difficult to inhibit selectively due to structural conservation across KDM subfamilies. FBDD circumvents this by focusing on fragments that bind to key active-site features, such as the Fe(II)- and α-ketoglutarate (α-KG)-binding sites. The "rule of three" (molecular weight ≤300 Da, logP ≤3, H-bond donors/acceptors ≤3) guides fragment library design, ensuring favorable physicochemical properties for subsequent optimization. For KDM4A—a demethylase overexpressed in breast, prostate, and lung cancers—FBDD has enabled the discovery of substrate-competitive inhibitors that avoid off-target effects against related KDMs [1] [4] [7].
The identification of 2-(methylcarbamoyl)isonicotinic acid as a KDM4A inhibitor originated from a virtual screening (VS) campaign integrating docking and pharmacophore-based approaches. Researchers constructed a fragment library (~250,000 compounds) from commercial sources, filtered using the "rule of three" and Pan-Assay Interference Compounds (PAINS) filters to eliminate non-specific binders. The VS workflow employed:
Orthogonal screening of 225 top-ranked fragments via a Homogeneous Time-Resolved Fluorescence (HTRF) assay identified 2-(methylcarbamoyl)isonicotinic acid as a primary hit. It inhibited H3K9me3 peptide demethylation with micromolar activity (IC~50~ undisclosed), validating the VS strategy [1] [2].
Table 1: Virtual Screening Strategies for KDM4A Fragment Identification
Strategy | Method Details | Key Constraints | Validation Metrics |
---|---|---|---|
Pharmacophore Screening | LigandScout-generated model from PDB 5VMP | H-bond acceptors, metal chelation, hydrophobic | AUC/EF from ROC curves |
Docking | Glide HTVS/SP using PDB 5VGI grid | Tyr132, Lys206 H-bonds; Fe(II) coordination | RMSD = 0.58 Å (cognate docking) |
Consensus Scoring | Merged pharmacophore-fit and docking scores | ≥2 constraint features matched | 225 fragments selected for assay |
2-(methylcarbamoyl)isonicotinic acid serves as a critical scaffold for rational inhibitor design due to its dual binding modes:1. Active-Site Interactions:- The isonicotinic acid nitrogen and carbonyl oxygen form a bidentate coordination with the catalytic Fe(II), displacing α-KG.- The carbamoyl group engages in H-bonds with Lys206 and Tyr132, key residues for α-KG binding [2] [6].2. Fragment Growing Strategy:- Computational saturation mutagenesis identified the C5-position of the pyridine ring as optimal for elongation. Adding hydrophobic groups enhanced van der Waals contacts with the substrate-binding cleft, improving potency 10-fold in early analogs [1] [2].
This fragment’s binding mode informed the development of derivatives with higher selectivity for KDM4A over KDM4B/C. Unlike bulkier inhibitors, its small size avoids clashes with KDM4-specific residues (e.g., Leu287 in KDM4A vs. Phe in KDM4B), leveraging subtle active-site differences [6]. Thermodynamic profiling revealed enthalpy-driven binding via optimized polar interactions—a hallmark of FBDD-derived inhibitors that supports selectivity [3] [8].
Table 2: Key Binding Interactions and Optimization of 2-(Methylcarbamoyl)isonicotinic Acid
Fragment Feature | Target Interaction | Optimization Strategy | Effect on Potency |
---|---|---|---|
Pyridine N | Fe(II) coordination | None (core pharmacophore) | Essential for activity |
Carbamoyl carbonyl | H-bond with Tyr132/Lys206 | Methyl group added for stability | Maintained μM activity |
C5-position (pyridine) | Adjacent to hydrophobic subpocket | Addition of aryl/alkyl groups | 10-fold ↑ in affinity |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8